Ilamycin A - 11006-41-0

Ilamycin A

Catalog Number: EVT-15311650
CAS Number: 11006-41-0
Molecular Formula: C54H75N9O12
Molecular Weight: 1042.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ilamycin A is produced by Streptomyces atratus SCSIO ZH16, a strain obtained from the South China Sea. This organism has been highlighted for its rapid growth and stable metabolism, making it suitable for biotechnological applications aimed at producing high-value compounds like ilamycins . The isolation of ilamycins from marine sources underscores the potential of marine biodiversity in drug discovery.

Classification

Ilamycin A belongs to the class of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases. These compounds are characterized by their complex structures and diverse biological activities. Within the ilamycin family, ilamycin A is notable for its unique amino acid composition and cyclic structure, which contribute to its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of ilamycin A can be achieved through both natural extraction and total synthesis methods. The natural extraction involves cultivating Streptomyces atratus under optimized conditions to maximize yield. Recent studies have employed various fermentation techniques, including the use of specific nitrogen sources to enhance production rates .

In terms of total synthesis, several synthetic routes have been explored. One such method involves constructing the heptapeptide backbone through a series of peptide coupling reactions. For example, initial precursors like tryptophan and glutamic acid are utilized to form the requisite peptide chains through established coupling protocols followed by cyclization steps .

Technical Details

The total synthesis typically requires multiple steps involving protection and deprotection strategies for functional groups, selective coupling reactions, and final cyclization to form the heptapeptide structure. Advanced techniques such as palladium-catalyzed reactions may also be employed to facilitate specific bond formations during synthesis .

Molecular Structure Analysis

Structure

Ilamycin A features a cyclic heptapeptide structure composed of seven amino acids arranged in a specific sequence that contributes to its bioactivity. The cyclic nature enhances stability and interaction with biological targets.

Data

The molecular formula for ilamycin A is C₃₈H₄₉N₇O₉S, with a molecular weight of approximately 783.96 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters in its amino acid constituents .

Chemical Reactions Analysis

Reactions

Ilamycin A undergoes various chemical reactions that can be exploited for modification or derivatization to enhance its biological activity or solubility. Key reactions include:

  • Peptide bond formation: Essential for synthesizing the heptapeptide backbone.
  • Cyclization: Critical for establishing the cyclic structure that characterizes ilamycin A.
  • Oxidation: Modifications at specific positions can alter the compound's pharmacological profile.

Technical Details

The synthesis often involves protecting group strategies to prevent unwanted reactions during multi-step syntheses. For instance, protecting groups may be used on amino acids during coupling reactions to ensure selectivity and yield .

Mechanism of Action

Process

The mechanism by which ilamycin A exerts its biological effects is primarily through inhibition of protein synthesis in target organisms. It binds to specific sites on bacterial ribosomes, disrupting normal translation processes.

Data

Studies have shown that ilamycin A exhibits potent anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis. This action is believed to stem from its ability to interfere with ribosomal function and protein synthesis pathways critical for bacterial survival .

Physical and Chemical Properties Analysis

Physical Properties

Ilamycin A is typically presented as a white to off-white powder with low solubility in water but higher solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and stability under various conditions are crucial for formulation in pharmaceutical applications.

Chemical Properties

The compound is sensitive to light and moisture, necessitating careful handling during storage and use. Its stability can be affected by pH changes and temperature fluctuations, which are important considerations in both laboratory and industrial settings .

Applications

Ilamycin A has significant potential in scientific research and pharmaceutical applications:

  • Antimicrobial agents: Due to its potent activity against Mycobacterium tuberculosis, it serves as a candidate for new anti-tuberculosis therapies.
  • Anticancer research: Preliminary studies indicate that ilamycins may also possess anticancer properties, particularly against triple-negative breast cancer cells .
  • Biotechnological applications: The production processes developed for ilamycins can be adapted for large-scale manufacturing of other bioactive compounds from marine actinomycetes.
Discovery and Historical Context of Ilamycin A

Initial Isolation from Marine Streptomyces spp. in the 1960s

The discovery of ilamycin A represents a landmark in marine natural product research. In 1962, Takita et al. isolated two antibiotic compounds from the culture filtrate of a newly identified actinomycete strain designated Streptomyces insulae A-165-Z1 (later reclassified as Streptomyces islandicus), collected from soil samples on Japanese islands. These compounds, named ilamycin A and B, demonstrated potent inhibitory activity against acid-fast bacteria, particularly Mycobacterium 607 and Mycobacterium phlei [6] [7]. Concurrently, Shibata et al. reported the isolation of structurally similar antibiotics named rufomycin I and II from another marine-derived actinomycete, Streptomyces atratus 46408 [6] [7]. This parallel discovery from geographically similar marine environments highlighted the therapeutic potential of these cyclopeptides against mycobacterial pathogens.

The structural complexity of ilamycin A presented significant challenges for early characterization. Initial studies relied on chemical degradation, UV spectroscopy, and elemental analysis, revealing several unconventional structural features [3] [7]. Ilamycin A was identified as a cyclic heptapeptide containing unusual amino acid residues, including a nitrated aromatic amino acid (later confirmed as 3-nitrotyrosine) and a hydrophobic prenylated moiety attached to a tryptophan-derived unit. Its unprecedented structure distinguished it from previously known antibiotics and stimulated extensive research into its biosynthesis and mechanism of action.

Early biological evaluations established ilamycin A's selective anti-mycobacterial profile. While exhibiting nanomolar-range activity against Mycobacterium tuberculosis H37Rv and Mycobacterium smegmatis, it showed minimal inhibition against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts [6] [7]. This remarkable selectivity positioned ilamycin A and its analogues as promising candidates for tuberculosis treatment, particularly given the emerging challenges of drug-resistant tuberculosis strains during that era.

Table 1: Foundational Studies on Ilamycin A/Rufomycin Complex (1960s)

YearResearch GroupSource OrganismCompounds IsolatedKey Contributions
1962Takita et al.Streptomyces insulae (A-165-Z1)Ilamycin A, BInitial isolation and characterization; anti-mycobacterial activity screening
1962Shibata et al.Streptomyces atratus (46408)Rufomycin I, IIStructural elucidation efforts; demonstration of selective anti-tubercular activity

Taxonomic Clarification of Source Organisms: Streptomyces atratus vs. Streptomyces islandicus

The taxonomic origins of ilamycin-producing strains have been a persistent source of confusion since their initial discovery. Takita's strain (Streptomyces insulae A-165-Z1) was subsequently reclassified as Streptomyces islandicus, while Shibata's strain (Streptomyces atratus 46408) was deposited as a novel species [3] [4]. This taxonomic division led to the establishment of two distinct compound families – ilamycins and rufomycins – despite emerging structural similarities. Critical examination revealed inconsistencies in strain preservation and characterization that complicated taxonomic assignments [3].

Modern genomic approaches have substantially clarified this taxonomic confusion. When researchers attempted to obtain original producing strains from culture collections, they discovered that authentic Streptomyces islandicus strains were unavailable from major repositories (ATCC, IMC) [3] [4]. Conversely, strains of Streptomyces atratus remained accessible and were confirmed through 16S rDNA sequencing and whole-genome analysis as consistent producers of ilamycin/rufomycin-type compounds [1] [3]. Re-evaluation of marine-derived strains from the South China Sea (e.g., Streptomyces atratus SCSIO ZH16) demonstrated that these phylogenetically belonged to the S. atratus clade and produced ilamycin congeners, further consolidating S. atratus as the valid producer species [1] [7].

Genomic comparisons have revealed that the biosynthetic gene clusters (BGCs) for ilamycin/rufomycin production are highly conserved among geographically diverse S. atratus isolates [1] [3]. The ~57.1 kb ilamycin biosynthetic gene cluster identified in S. atratus SCSIO ZH16 contains 20 open reading frames, including nonribosomal peptide synthetases (NRPSs) and tailoring enzymes responsible for synthesizing unusual amino acid precursors like L-3-nitrotyrosine and L-2-amino-4-hexenoic acid [1]. This genetic consistency across S. atratus strains from different marine environments strongly suggests that previous classifications attributing production to S. islandicus likely resulted from misidentification.

Table 2: Taxonomic Features of Ilamycin/Rufomycin-Producing Streptomycetes

CharacteristicStreptomyces atratusStreptomyces islandicus
Original DesignationStrain 46408 (Shibata et al.)Strain A-165-Z1 (Takita et al.)
Culture StatusAvailable from collections (e.g., DSMZ)Unavailable from major repositories
Genome Size~9.64 Mbp (linear)Undetermined (strain unavailable)
BGC Architecture57.1 kb cluster with 20 ORFs including NRPS and PKS genesNot sequenced
Modern VerificationConfirmed through 16S rDNA and whole-genome sequencingUnable to verify due to absence of authentic strains

Nomenclature Debates: Synonymous Designations of Rufomycins and Ilamycins

The coexistence of "ilamycin" and "rufomycin" designations for structurally identical cyclopeptides has created substantial confusion in the scientific literature. This nomenclature dilemma stems directly from the independent discovery and naming of these compounds by different research groups in 1962 [3] [4]. Structural comparisons through the 1970s-2000s increasingly suggested that ilamycins and rufomycins represented the same chemical family, but inconsistent numbering systems and structural representations hindered consensus [3].

A comprehensive analysis published in 2021 by Zhou et al. systematically addressed this nomenclatural complexity. By examining historical records, structural data, and patent filings, the authors established that the name "rufomycin" holds clear precedence [3] [4]. The Japanese PCT filing for rufomycins by Takeda Chemical Industry occurred in February 1960, almost two years before the Institute for Microbial Chemistry (IMC) published the ilamycins in 1962 [3] [8]. This temporal priority, combined with the confirmed structural identity of compounds from both sources, strongly supports "rufomycin" as the preferred nomenclature.

Structural characterization of over 33 natural isolates and 9 semisynthetic derivatives has further confirmed that ilamycin A is structurally identical to rufomycin compounds described by Eli Lilly researchers in the 1960s [3] [4]. The Journal of Natural Products study established a unified numbering system: rufomycin 1-50 for natural isolates (with 1-20 for epoxidized isoprenyl derivatives, 21-40 for olefinic forms, and 41-50 for other oxidations) and "rufomycinSS" for semisynthetic derivatives [3] [8]. This systematic approach resolves previous ambiguities in structural reporting and provides a framework for classifying future discoveries. Notably, the study recommends discontinuing the "ilamycin" designation to prevent ongoing confusion in chemical and pharmacological literature [3] [4] [8].

Properties

CAS Number

11006-41-0

Product Name

Ilamycin A

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone

Molecular Formula

C54H75N9O12

Molecular Weight

1042.2 g/mol

InChI

InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1

InChI Key

JSZUQPCUWLSQDN-JJRQYJSGSA-N

Canonical SMILES

CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6

Isomeric SMILES

C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.